(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-24-14-5-3-2-4-13(14)18-21-22-19(27-18)20-17(23)9-7-12-6-8-15-16(10-12)26-11-25-15/h2-10H,11H2,1H3,(H,20,22,23)/b9-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHXSHHFNZKTIQ-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(S2)NC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2=NN=C(S2)NC(=O)/C=C\C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the 1,3,4-thiadiazole ring: This involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Coupling of the two moieties: The final step involves the coupling of the benzo[d][1,3]dioxole and 1,3,4-thiadiazole moieties through an acrylamide linker, typically using acryloyl chloride in the presence of a base such as triethylamine.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the original compound.
Scientific Research Applications
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its unique structure allows for interactions with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.
Material Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Substituent Effects: The 2-methoxyphenyl group in the target compound provides electron-donating properties, enhancing π-π stacking compared to phenylamino () or trichloroethyl groups ().
- Stereochemistry : The Z-configuration in acrylamide derivatives (e.g., ) may confer distinct conformational stability compared to E-isomers.
Physicochemical Properties
- Solubility: The methoxyphenyl group increases hydrophobicity compared to hydroxyl- or amino-substituted analogs (e.g., ).
- Stability : The Z-configuration may reduce steric hindrance, improving metabolic stability relative to bulkier substituents (e.g., trichloroethyl in ).
Biological Activity
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound consists of a benzo[d][1,3]dioxole moiety linked to a thiadiazole ring through an acrylamide functional group. This unique structure may contribute to its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that it inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism involves binding to tubulin, disrupting microtubule dynamics essential for mitosis.
Antimicrobial Activity
The compound has shown potential antimicrobial properties against various bacterial strains. In vitro studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in cancer progression and microbial resistance mechanisms .
Case Studies
- Anticancer Activity : In a study involving MDA-MB-231 breast cancer cells, the compound exhibited an IC50 value of 27.66 µM, indicating its potential as an anticancer agent .
- Antimicrobial Testing : Another study reported that derivatives of similar compounds displayed significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL against resistant strains .
The primary mechanism of action for (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide involves:
- Tubulin Binding : Disruption of microtubule formation leading to apoptosis in cancer cells.
- Enzyme Interaction : Inhibition of enzymes critical for cellular processes in both cancer and bacteria.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50/MIC Values |
|---|---|---|---|
| Compound A | Structure A | Anticancer | IC50 = 30 µM |
| Compound B | Structure B | Antimicrobial | MIC = 15 µg/mL |
| (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide | Unique Structure | Anticancer & Antimicrobial | IC50 = 27.66 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
